![molecular formula C23H33NO3 B12538845 4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol CAS No. 669775-43-3](/img/structure/B12538845.png)
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol is a complex organic compound with a unique structure that includes a phenol group, a methoxy group, and a dipropylaminoethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 2-(dipropylamino)ethyl chloride in the presence of a base to form the intermediate 2-(dipropylamino)ethyl-2-methoxyphenol. This intermediate is then reacted with 4-hydroxybenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield amines .
科学的研究の応用
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
669775-43-3 |
|---|---|
分子式 |
C23H33NO3 |
分子量 |
371.5 g/mol |
IUPAC名 |
4-[2-[5-[2-(dipropylamino)ethyl]-2-methoxyphenoxy]ethyl]phenol |
InChI |
InChI=1S/C23H33NO3/c1-4-14-24(15-5-2)16-12-20-8-11-22(26-3)23(18-20)27-17-13-19-6-9-21(25)10-7-19/h6-11,18,25H,4-5,12-17H2,1-3H3 |
InChIキー |
XGMGOPZOOJNJPJ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


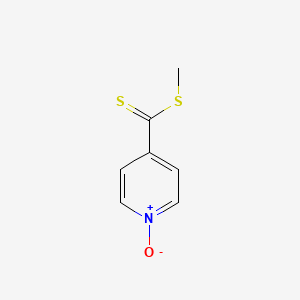
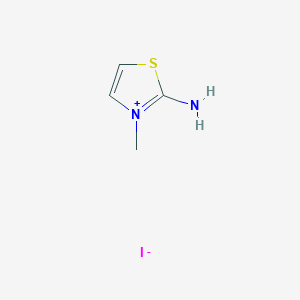
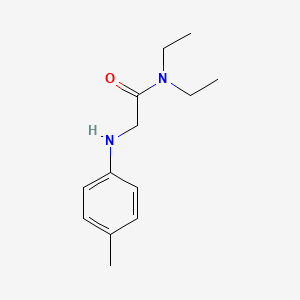

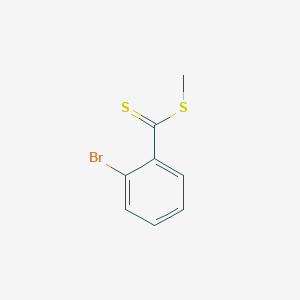
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
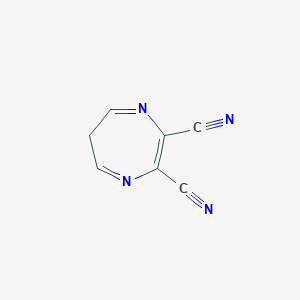
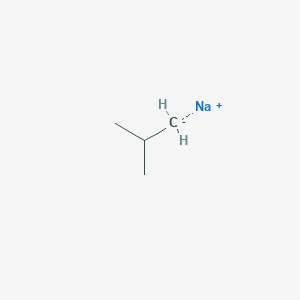
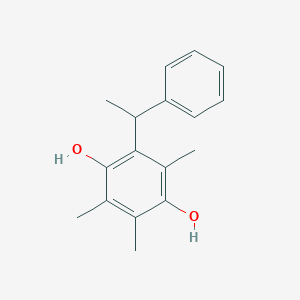

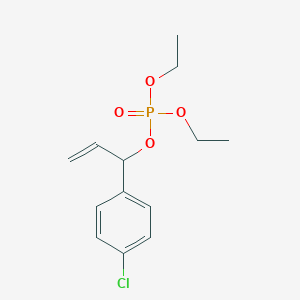
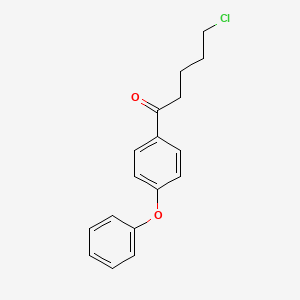
![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
